

Core Principles of Nitrogen-17 Beta Decay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nitrogen-17**

Cat. No.: **B1197461**

[Get Quote](#)

Nitrogen-17 is a neutron-rich, unstable isotope of nitrogen. It undergoes beta-minus (β^-) decay to achieve a more stable nuclear configuration. In this process, a neutron within the ^{17}N nucleus is converted into a proton, leading to the emission of a high-energy electron (β^- particle) and an electron antineutrino ($\bar{\nu}_e$). This transformation increases the atomic number (Z) by one, from 7 to 8, while the mass number (A) remains 17. The resulting nuclide is Oxygen-17.

The primary decay equation is: $^{17}\text{N} \rightarrow {}^{17}\text{O} + \text{e}^- + \bar{\nu}_e$

A significant feature of ^{17}N decay is that the beta decay can populate highly excited, neutron-unbound states in ${}^{17}\text{O}$. When these states are above the neutron separation energy (the energy required to remove a neutron from the nucleus), they can de-excite by emitting a neutron, resulting in the stable isotope Oxygen-16 (${}^{16}\text{O}$). This process is known as beta-delayed neutron emission and is the dominant decay mode for ^{17}N .^[1]

The equation for the beta-delayed neutron emission branch is: $^{17}\text{N} \rightarrow {}^{17}\text{O} \rightarrow {}^{16}\text{O} + \text{n} + \text{e}^- + \bar{\nu}_e^*$

Quantitative Decay Characteristics

The decay of ^{17}N is characterized by several key quantitative parameters, which have been determined through numerous experiments. The accepted values are summarized in the tables below.

Table 1: General Properties of Nitrogen-17 Decay

Property	Value and Uncertainty
Half-life ($T_{1/2}$)	4.173 ± 0.004 s
Q-value (β^- Decay Energy)	8679.820 ± 15.020 keV
Spin and Parity ($J\pi$)	$1/2^-$
Primary Decay Mode	Beta-Delayed Neutron Emission

Sources:[1][2]

Table 2: Beta Decay Branches of Nitrogen-17 to Oxygen-17 States

This table details the specific pathways of the beta decay from the ground state of ^{17}N ($J\pi = 1/2^-$) to the ground and various excited states of ^{17}O . The log ft value is a measure of how "forbidden" a particular transition is, with lower values indicating more probable (allowed) transitions.

¹⁷ O Level Energy (keV)	¹⁷ O Level Spin & Parity (Jπ)	Branching Ratio (%)	log ft Value	Decay Mode
0 (Ground State)	5/2 ⁺	1.6 ± 0.5	7.29 ± 0.11	β ⁻ to bound state
871	1/2 ⁺	3.0 ± 0.5	6.80 ± 0.07	β ⁻ to bound state
3055.2	1/2 ⁻	0.34 ± 0.06	7.08 ± 0.08	β ⁻ to bound state
4551.2	3/2 ⁻	38.0 ± 1.3	4.41 ± 0.02	β ⁻ -delayed neutron emission
5083	3/2 ⁺	0.6 ± 0.4	5.9 ± 0.5	β ⁻ -delayed neutron emission
5389.0	3/2 ⁻	50.1 ± 1.3	3.86 ± 0.02	β ⁻ -delayed neutron emission
5951.8	1/2 ⁻	6.9 ± 0.5	4.35 ± 0.03	β ⁻ -delayed neutron emission
Total to Bound States	-	~4.9%	-	
Total Neutron Emission	-	~95.1%	-	

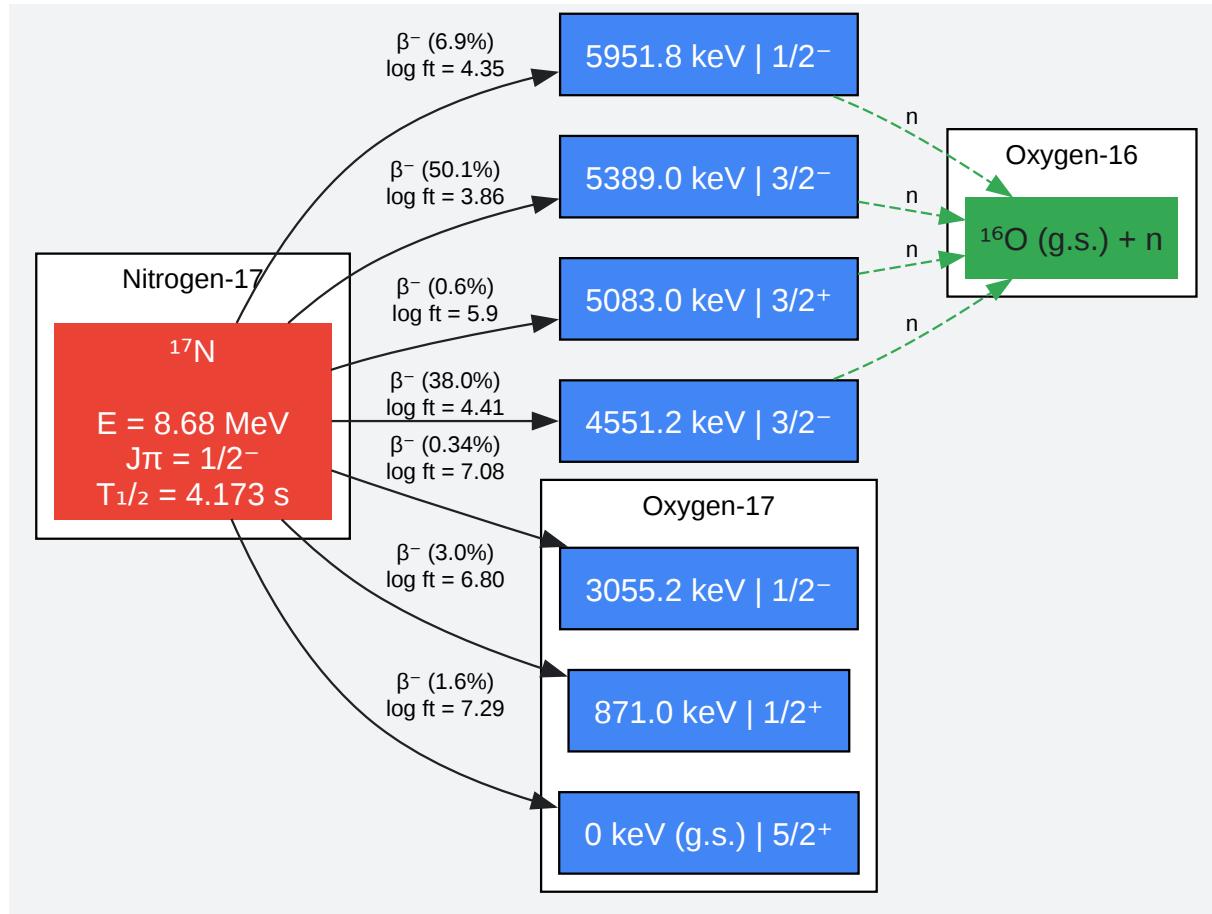
Source: Adapted from TUNL Nuclear Data Evaluation Project.[3]

Experimental Protocols

The study of short-lived isotopes like ¹⁷N requires specialized experimental techniques for production, separation, and detection. A typical modern experimental workflow is described below.

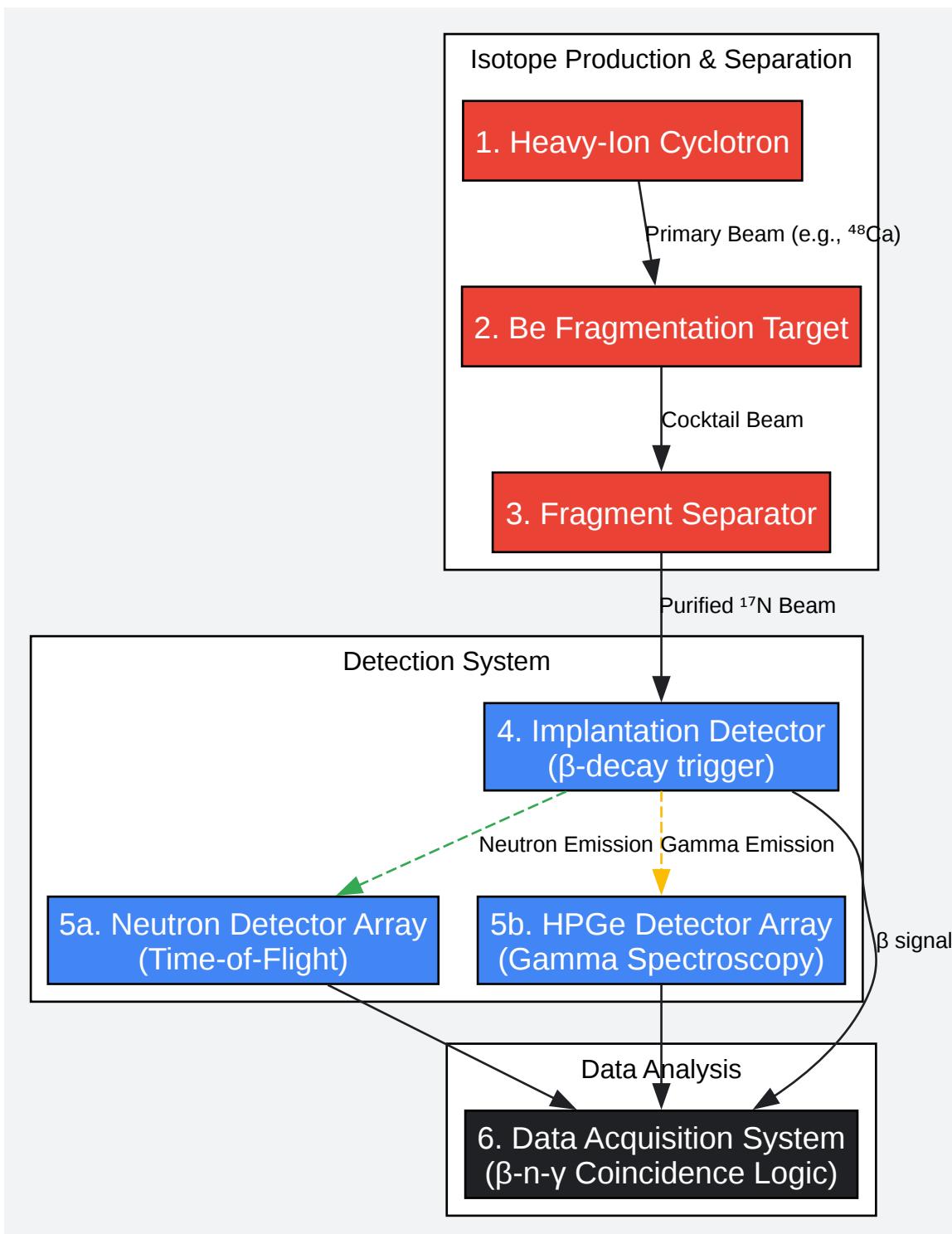
Production and Separation of Nitrogen-17

- Primary Beam Acceleration: A stable, heavy-ion beam (e.g., ⁴⁸Ca or ²⁶Mg) is accelerated to high energies (typically >100 MeV/nucleon) using a cyclotron facility.


- **Fragmentation Target:** The high-energy primary beam is directed onto a light target, usually made of beryllium (Be).
- **Projectile Fragmentation:** The primary beam ions collide with the target nuclei, fragmenting into a wide variety of lighter, often neutron-rich, isotopes. This "cocktail beam" contains the desired ^{17}N ions among many other species.
- **Isotope Separation:** The cocktail beam is guided into a fragment separator (e.g., the A1900 at the National Superconducting Cyclotron Laboratory). The separator uses a series of magnetic fields to separate the isotopes based on their mass-to-charge ratio (A/Z) and energy loss in a degrader foil, allowing for the selection of a purified beam of ^{17}N .^[4]

Detection and Spectroscopy

- **Implantation:** The purified ^{17}N beam is implanted into a central detector. This can be a thin plastic scintillator or a position-sensitive semiconductor detector (like a Yttrium Orthosilicate (YSO) detector), which records the time and position of each ion's arrival and its subsequent beta decay.^[4]
- **Beta Detection:** The implantation detector also serves to detect the emitted beta particle, providing a timing signal that marks the decay event.
- **Neutron Detection:** An array of neutron detectors, typically plastic scintillator bars, is placed around the implantation station. When a neutron is emitted, it travels to one of these bars and interacts, producing a light signal. By measuring the time difference between the beta signal (start) and the neutron signal (stop), the neutron's time-of-flight, and thus its kinetic energy, can be precisely determined.
- **Gamma-Ray Detection:** High-purity germanium (HPGe) clover detectors are also positioned around the setup. These detectors measure the energy of any gamma rays emitted from the de-excitation of ^{17}O bound states with high resolution.
- **Coincidence Measurement:** The key to reconstructing the decay scheme is to record events in coincidence. By correlating the detection of a beta particle with a specific energy neutron or gamma ray, the decay path can be unambiguously identified. For example, a β -n coincidence links the beta decay to a specific neutron-emitting state in ^{17}O .


Visualizations

The following diagrams illustrate the ^{17}N decay pathway and a typical experimental workflow.

[Click to download full resolution via product page](#)

Figure 1: Decay scheme of **Nitrogen-17**.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for ^{17}N decay studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TUNL Nuclear Data Project, HTML Project [nucldata.tunl.duke.edu]
- 2. Energy Level Diagrams A=17 [nucldata.tunl.duke.edu]
- 3. nucldata.tunl.duke.edu [nucldata.tunl.duke.edu]
- 4. osti.gov [osti.gov]
- To cite this document: BenchChem. [Core Principles of Nitrogen-17 Beta Decay]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1197461#nitrogen-17-beta-decay-to-oxygen-17>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com